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Flue dust, nickel-refining - 121053-32-5

Flue dust, nickel-refining

Catalog Number: EVT-1510257
CAS Number: 121053-32-5
Molecular Formula: C9H9BrN2O
Molecular Weight: 0
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Product Introduction

Overview

Flue dust from nickel refining is a byproduct generated during the smelting and refining processes of nickel ores. This compound primarily consists of various nickel compounds, including nickel sulfide, nickel oxide, and other metal oxides. The dust is typically produced in pyrometallurgical processes where nickel matte is processed to extract pure nickel. The composition of flue dust can vary significantly depending on the specific smelting methods used and the nature of the ore being processed.

Source

The primary sources of flue dust in nickel refining include:

  • Nickel sulfide ores: These are the most common ores processed in nickel smelting.
  • Pyrometallurgical processes: These processes involve high-temperature treatment of ores to separate metals from their ores, producing flue dust as a byproduct.
  • Environmental emissions: Flue dust can also originate from the combustion of fuels used in the refining process and from the handling of raw materials.
Classification

Flue dust from nickel refining can be classified based on its chemical composition and physical properties. It generally falls under the category of particulate matter, which is further classified into:

  • Total Particulate Matter: Includes all particles emitted.
  • Fine Particulate Matter (PM10): Particles with a diameter of 10 micrometers or smaller.
  • Ultra-fine Particulate Matter (PM2.5): Particles with a diameter of 2.5 micrometers or smaller, which are more respirable and pose greater health risks .
Synthesis Analysis

Methods

The synthesis of flue dust occurs during several stages of nickel refining:

  1. Smelting: Nickel sulfide ores are heated in furnaces, producing molten metal and flue gases that contain particulate matter.
  2. Concentration: The gases are cooled, allowing solid particles to condense into dust.
  3. Collection: Specialized equipment such as baghouse filters or electrostatic precipitators are employed to capture the flue dust before it is released into the atmosphere.

Technical Details

The technical aspects of flue dust synthesis involve controlling temperatures and gas flows to optimize collection efficiency. The efficiency of particulate capture can be influenced by factors such as particle size distribution, gas velocity, and the design of collection systems .

Molecular Structure Analysis

Structure

Flue dust primarily consists of various nickel compounds:

  • Nickel Sulfate (NiSO4\text{NiSO}_4)
  • Nickel Oxide (NiO\text{NiO})
  • Nickel Subsulfide (Ni3S2\text{Ni}_3\text{S}_2)

These compounds exhibit different molecular structures:

  • Nickel Sulfate: A crystalline structure where nickel ions are coordinated with sulfate groups.
  • Nickel Oxide: A solid-state structure characterized by a cubic lattice arrangement.
  • Nickel Subsulfide: Composed of nickel ions bonded to sulfur in a layered structure.

Data

The chemical formulae for these compounds provide insight into their stoichiometry and potential reactivity during processing or environmental interactions.

Chemical Reactions Analysis

Reactions

Flue dust can undergo several chemical reactions during processing:

  1. Oxidation: Nickel subsulfide can oxidize to form nickel oxide when exposed to oxygen at elevated temperatures.
    2Ni3S2+7O26NiO+4SO22\text{Ni}_3\text{S}_2+7\text{O}_2\rightarrow 6\text{NiO}+4\text{SO}_2
  2. Leaching: Nickel compounds in flue dust can be leached using sulfuric acid to recover metallic nickel.
    NiO+2H2SO4NiSO4+H2O\text{NiO}+2\text{H}_2\text{SO}_4\rightarrow \text{NiSO}_4+H_2O

Technical Details

These reactions are significant for both environmental management and resource recovery. The oxidation processes contribute to emissions if not properly controlled, while leaching provides a method for recycling valuable metals from waste materials .

Mechanism of Action

Process

The mechanism by which flue dust affects health and the environment involves inhalation exposure leading to potential carcinogenic effects. Nickel compounds present in flue dust have been shown to induce cellular changes that may lead to cancer development, particularly lung and nasal cancers.

Data

Epidemiological studies indicate a correlation between exposure levels and cancer incidence among workers in nickel refineries. For instance, studies have shown significant increases in lung cancer rates among those exposed to high concentrations of nickel-containing dust .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Flue dust typically appears as a fine powder.
  • Density: Varies based on composition but generally falls within a range typical for metal oxides.

Chemical Properties

  • Solubility: Nickel sulfate is soluble in water, while nickel oxide has limited solubility.
  • Reactivity: Nickel compounds can react with acids, bases, and oxidizing agents.

Relevant Data or Analyses

Characterization studies often employ techniques such as X-ray diffraction and scanning electron microscopy to analyze particle size distribution and morphology .

Applications

Scientific Uses

Flue dust from nickel refining has several scientific applications:

  • Metal Recovery: It serves as a source for recovering valuable metals through hydrometallurgical processes.
  • Research on Carcinogenicity: Studies on flue dust contribute to understanding occupational health risks associated with metal exposure.
  • Environmental Monitoring: Analysis of flue dust helps assess air quality and pollution levels around industrial sites.
Introduction to Flue Dust in Nickel Refining

Definition and Composition of Flue Dust in Metallurgical Processes

Flue dust, nickel-refining (CAS No. 121053-32-5) is a granular particulate byproduct collected from off-gas streams during pyrometallurgical nickel processing. Classified as an inorganic complex mixture, its composition reflects the heterogeneous nature of nickel feedstocks and process chemistries. Primary constituents include metal oxides, sulfides, sulfates, and silicates formed through volatilization-condensation cycles during high-temperature operations. Elemental analysis typically reveals significant nickel content (5–25%), alongside iron, chromium, copper, zinc, cobalt, and trace platinum group metals, depending on the ore source and refining technology [1] [9]. Hazardous species like hexavalent chromium may also be present, complicating waste management [3].

Table 1: Typical Elemental Composition of Nickel Refining Flue Dust

ElementConcentration Range (wt%)Primary Chemical Forms
Nickel8–25%NiO, NiS, NiFe₂O₄
Iron15–40%Fe₂O₃, Fe₃O₄, Fe₂SiO₄
Chromium1–12%Cr₂O₃, CrO₃, (Fe,Mg)Cr₂O₄
Copper0.5–5%CuO, Cu₂S, CuFeS₂
Zinc0.1–3%ZnO, ZnS, ZnFe₂O₄
Cobalt0.05–1.5%CoO, Co₃O₄
Silica3–20%SiO₂, MgSiO₃, Fe₂SiO₄

The physical properties of flue dust—including particle size (typically 0.1–100 µm), density (4–6 g/cm³), and surface reactivity—dictate its behavior in gas handling systems. Fine particles (<10 µm) dominate due to the volatilization-recondensation mechanism, resulting in high surface area and leaching susceptibility [2] [6]. X-ray diffraction analyses confirm phases like trevorite (NiFe₂O₄), quartz (SiO₂), and complex spinels, which influence downstream recovery approaches [3].

Nickel Refining Processes and Flue Dust Generation Mechanisms

Flue dust arises from two primary nickel production routes: sulfide smelting and laterite processing. In sulfide operations, flash or electric arc furnaces (EAFs) smelt concentrates at 1200–1400°C, volatilizing zinc, cadmium, arsenic, and a fraction of nickel as sulfides or oxides. These vapors oxidize and condense upon cooling, forming submicron particulates captured in baghouses or electrostatic precipitators [2] [5]. Dust generation correlates with operational intensity: higher oxygen enrichment and smelting temperatures increase volatile carryover. For example, converting furnaces produce dust containing 15–30% nickel due to the oxidation of molten matte [7].

Laterite processing via rotary kiln electric furnaces (RKEF) generates dust rich in iron, chromium, and magnesium silicates. Here, fine ore particles (<100 µm) entrained in exhaust gases contribute to particulate loads. Electric arc furnaces used in ferro-nickel or stainless steel production also yield significant dust volumes—up to 15–25 kg per ton of alloy produced—with nickel present as metallic droplets or oxide/silicate particles [3] [6].

Table 2: Flue Dust Generation by Nickel Production Process

Process TypeTemperature RangeKey Dust ConstituentsDust Yield (kg/t product)
Sulfide Flash Smelting1300–1450°CNiO, CuO, Fe₃O₄, ZnS10–18
Matte Converting1200–1300°CNiO, Cu₂O, CoO, As₂O₃8–15
Laterite RKEF1500–1600°CFe₂O₃, Cr₂O₃, MgSiO₃12–25
Stainless Steel EAF1600–1750°CFe₂O₃, Ni, CrO₃, Mn₃O₄15–30

Hydrometallurgical refining (e.g., pressure acid leaching of laterites) produces less flue dust but may generate residues with similar compositions during intermediate calcination stages [5].

Historical Context of Nickel Production and Associated Byproducts

Nickel production has evolved from artisanal methods to integrated pyrometallurgical-hydrometallurgical complexes, with flue dust transitioning from a waste stream to a strategic resource. Early 20th-century smelters in Sudbury (Canada) or Kristiansand (Norway) released dust untreated, contributing to localized soil contamination and sulfur dioxide emissions. Dust recycling was limited due to inadequate gas cleaning technology; electrostatic precipitators only became widespread post-1940s [5].

The economic imperative to conserve nickel intensified during supply shortages (e.g., World War II, 1970s energy crises). This drove innovations in dust recovery, such as re-sintering or briquetting for furnace reversion. However, these methods struggled with fine particles (<10 µm) and hazardous elements like arsenic or Cr(VI). The 1960s saw the adoption of hydrometallurgical recovery, notably ammonium carbonate leaching (INCO, 1964) and sulfuric acid systems, enabling selective nickel extraction [8].

Environmental regulations further shaped dust management. The classification of nickel refinery dust as hazardous (e.g., under RCRA in the 1980s) mandated stabilized disposal or metal recovery. This spurred technologies like plasma fuming (1990s) for zinc and lead volatilization and battery-grade nickel production from purified dust leachates (post-2000) [7] [8]. Today, integrated smelters recover >95% of nickel from dust streams, aligning with circular economy principles.

Table 3: Evolution of Flue Dust Management in Nickel Refining

EraDominant TechnologiesDust Management ApproachRecovery Efficiency
Pre-1940sReverberatory furnaces, basic convertersStack emission, land disposal<20%
1940s–1970sElectrostatic precipitators, sinteringBriquetting, sinter plant return40–60%
1980s–2000sAcid/base leaching, solvent extractionSelective Ni/Co recovery75–85%
2000s–PresentPlasma arc reactors, electrowinningFull metal extraction, non-hazardous residues>95%

Properties

CAS Number

121053-32-5

Product Name

Flue dust, nickel-refining

Molecular Formula

C9H9BrN2O

Synonyms

Flue dust, nickel-refining

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